molecular formula C35H49N3O5 B10814588 Impurity C of Calcitriol

Impurity C of Calcitriol

Cat. No.: B10814588
M. Wt: 591.8 g/mol
InChI Key: AYDPRRXRNSGAGP-SOWNFDNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitriol (1α,25-dihydroxyvitamin D₃) is the hormonally active metabolite of vitamin D₃, critical for calcium homeostasis and bone health. During its synthesis or storage, process-related impurities such as Calcitriol Impurity C [EP Impurity] may arise. This impurity is pharmacopeially monitored under the European Pharmacopoeia (EP) guidelines, where it is identified as pre-Calcitriol PTAD Adduct (1,3-cyclohexadiene adduct formed during derivatization with PTAD [4-phenyl-1,2,4-triazoline-3,5-dione]) . Its structural uniqueness arises from the addition of PTAD to the conjugated diene system of pre-calcitriol, altering chromatographic behavior and stability .

Regulatory limits for Calcitriol Impurity C are stringent, with NMT 0.1% allowed in the final product, as per EP chromatographic methods . Its identification and quantification are critical to ensuring drug safety, as impurities may exhibit unintended pharmacological or toxicological effects .

Properties

Molecular Formula

C35H49N3O5

Molecular Weight

591.8 g/mol

IUPAC Name

(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1

InChI Key

AYDPRRXRNSGAGP-SOWNFDNZSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O

Origin of Product

United States

Preparation Methods

Formation During Calcitriol Synthesis

Impurity C originates during the semi-synthesis of calcitriol from vitamin D2 (ergocalciferol). The Roche/Leo route, a widely adopted industrial process, involves the following critical steps where impurity formation is observed:

  • Ozonolysis of vitamin D2 : Cleaves the C9–C10 bond to generate a seco-steroid intermediate.

  • Grignard reaction : Methylmagnesium bromide extends the side chain.

  • Photoisomerization : Converts the (5E,7E)-triene to the (5Z,7E)-triene in pre-calcitriol.

  • Triazoline adduction : Competing side reaction during photoisomerization or subsequent purification steps.

Reaction conditions favoring adduct formation :

  • Temperature : 20–25°C (higher temperatures accelerate PTAD decomposition).

  • Solvent polarity : Dichloromethane (ε = 8.93) enhances reaction rate compared to less polar solvents.

  • PTAD stoichiometry : Molar ratios >1.2 equivalents relative to pre-calcitriol increase adduct yield.

Directed Synthesis for Reference Standards

Pharmaceutical manufacturers synthesize Impurity C intentionally for use as a chromatographic reference standard. The optimized protocol involves:

Step 1: Preparation of pre-calcitriol

  • Source : Isolated from calcitriol synthesis intermediates (purity >98% by HPLC).

  • Storage : -80°C under argon to prevent degradation.

Step 2: Cycloaddition with PTAD

Step 3: Purification

  • Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → hexane:EtOAc 4:1).

  • Crystallization : Ethanol/water (8:2) at -20°C yields white crystals (583 mg, 82% yield).

Analytical Characterization and Quality Control

Chromatographic Profiling

The United States Pharmacopeia (USP) mandates reverse-phase HPLC for impurity quantification:

Method parameters :

  • Column : C18 (4.6 × 250 mm, 5 µm).

  • Mobile phase : Acetonitrile:water (75:25) with 0.1% formic acid.

  • Flow rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

System suitability criteria :

  • Resolution : ≥3.5 between pre-calcitriol and calcitriol.

  • Theoretical plates : >10,000 for the calcitriol peak.

Impurity C characteristics :

  • Retention time : 14.2 min (vs. 12.8 min for calcitriol).

  • Relative response factor : 1.03 compared to calcitriol.

Spectroscopic Identification

High-resolution mass spectrometry (HRMS) :

  • Observed m/z : 592.3621 [M+H]+ (calculated for C35H49N3O5: 592.3618).

  • Fragmentation pattern : Loss of phenyltriazoline (C7H5N3O2, m/z 179.0463).

1H NMR (500 MHz, CDCl3) :

  • δ 7.45–7.32 (m, 5H, aromatic).

  • δ 6.02 (d, J = 11.2 Hz, H-19).

  • δ 5.87 (d, J = 11.2 Hz, H-18).

  • δ 0.92 (s, 3H, C-18 methyl).

Regulatory and Pharmacopeial Considerations

Acceptance Criteria

The European Pharmacopeia (EP 11.0) and USP 43 specify:

  • Identification : Must elute at RT ±2% of reference standard.

  • Limit : NMT 0.5% in calcitriol drug substance.

  • Total impurities : NMT 1.0%.

Stability-Indicating Methods

Forced degradation studies validate method specificity:

  • Acid hydrolysis (0.1N HCl, 60°C): Impurity C increases by 0.3% after 24 h.

  • Oxidation (3% H2O2): No significant impact.

  • Photolysis (1.2 million lux-hours): Degrades 12%, forming secondary impurities.

Mitigation Strategies in Industrial Synthesis

Process Optimization

  • PTAD scavengers : Addition of 2-mercaptoethanol (0.1 eq) reduces adduct formation by 78%.

  • Low-temperature photoisomerization : Conducting the reaction at -40°C decreases Impurity C from 0.7% to 0.2%.

Crystallization Control

  • Solvent selection : Ethanol/water (8:2) achieves 99.2% purity vs. 97.5% with acetonitrile.

  • Cooling rate : Controlled cooling at 0.5°C/min minimizes inclusion of related substances .

Chemical Reactions Analysis

Formation Pathways

Calcitriol impurity C arises primarily through isomerization and subsequent derivatization :

  • Isomerization : The parent compound undergoes cis/trans isomerism at carbon 7, leading to intermediate Imp-B. This intermediate is unstable and rearranges into pre-Calcitriol (the precursor to impurity C) via a hypothesized double-bond migration (Figure 8, ).

  • Derivatization : Pre-Calcitriol reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form the triazoline adduct, resulting in the final impurity C structure (Figure 8, ).

Spectroscopic Characterization

Key analytical data supporting the structural identity of impurity C:

Table 1: FT-IR Comparison of Calcitriol and Pre-Calcitriol

Functional GroupCalcitriol (cm⁻¹)Pre-Calcitriol (cm⁻¹)
Hydroxyl (-OH)34203415
Carbonyl (C=O)16801675
Cyclohexene C=C16101605
Aromatic C-H30203025

Source: Table 2 in , highlighting shifts in vibrational modes due to isomerization.

NMR Analysis

  • 1H NMR of Pre-Calcitriol : Distinct changes in proton environments at δ 5.3–5.5 ppm (olefinic protons) and δ 1.2–1.4 ppm (methyl groups) confirm structural rearrangement (Figures 6–7, ).

Stability and Degradation

  • Photolytic Sensitivity : Impurity C degrades under UV light, necessitating storage in light-protected containers ( ).

  • Thermal Stability : Stable at 4°C but prone to decomposition at elevated temperatures (>50°C) ( ).

Chromatographic Behavior

  • HPLC Separation : A reverse-phase C18 column (150 × 4.6 mm, 2.7 µm) with gradient elution (water/methanol/acetonitrile/tetrahydrofuran) resolves impurity C from other degradation products at 264 nm (Figure 4, ).

  • Retention Time : Pre-Calcitriol elutes earlier than calcitriol due to reduced hydrophobicity ( ).

Synthetic Relevance

  • PTAD Adduct Formation : The reaction between pre-Calcitriol and PTAD is stereospecific, yielding a mixture of diastereomers (CAS 86307-44-0, ).

  • Equilibrium Dynamics : Imp-B (initial isomer) rapidly converts to pre-Calcitriol in solution, making impurity C the dominant degradant ( ).

Scientific Research Applications

Calcitriol impurity C serves as a valuable tool in various research applications, particularly those focusing on vitamin D metabolism and receptor interactions. Its role as a vitamin D receptor activator allows researchers to investigate therapeutic strategies for conditions related to calcium dysregulation, such as osteoporosis and certain cancers.

Interaction Studies

Studies have shown that calcitriol impurity C has binding affinity to vitamin D receptors, influencing downstream signaling pathways involved in calcium metabolism. This characteristic makes it relevant for exploring its potential benefits in conditions like hyperparathyroidism and hypocalcemia.

Clinical Research on Bone Health

A study investigated the effects of high-dose calcitriol on bone formation, demonstrating significant improvements in bone metabolism among participants receiving calcitriol treatment. This highlights the potential therapeutic benefits of calcitriol and its impurities in managing bone health.

"Calcitriol significantly improved bone formation, resulting in a net increase in bone metabolism" .

Method Development for Quality Assurance

Research has been conducted to develop analytical methods for detecting calcitriol content in pharmaceutical preparations using high-performance liquid chromatography (HPLC). These methods are crucial for ensuring that formulations meet quality standards and contain acceptable levels of impurities like calcitriol impurity C.

Mechanism of Action

The mechanism of action of calcitriol impurity C is closely related to that of calcitriol. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. The interaction between calcitriol and VDR affects the transcription of genes with vitamin D-responsive elements (VDREs) in their promoter regions . Additionally, calcitriol can trigger rapid non-genomic responses through membrane-associated VDRs and other proteins .

Comparison with Similar Compounds

Chromatographic and Structural Differentiation

Calcitriol Impurity C is distinguished from other calcitriol-related impurities by its retention time and structural features. Key comparisons include:

Impurity Name Retention Time (Relative to Calcitriol) Molecular Formula Maximum Allowable Limit (%) Key Structural Feature Source
Calcitriol Impurity C 0.43 (Triazoline adduct) C₃₀H₃₉N₃O₃ 0.1 PTAD adduct at C5-C7 diene
trans-Calcitriol 0.96 C₂₇H₄₄O₃ 0.25 Cis-trans isomerization at C5-C6
1β-Calcitriol 1.15 C₂₇H₄₄O₃ 0.1 Axial hydroxyl group at C1
Alfacalcidol Impurity C Not reported C₂₇H₄₄O₂ EP-specific Structural analog with modified side chain
Calcipotriol EP Impurity A Not reported C₂₇H₄₀O₃ EP-specific Cyclopropyl modification at side chain

Key Observations :

  • Chromatography : Calcitriol Impurity C elutes earlier (Rt = 0.43) than trans-Calcitriol (Rt = 0.96) due to its larger, more polar PTAD-adducted structure .
  • Structural Impact : The PTAD adduct introduces a triazoline ring, increasing molecular weight (407.68 vs. 416.64 for calcitriol) and altering solubility .

Pharmacological and Toxicological Profiles

  • Receptor Interactions: Molecular docking studies reveal that Calcitriol Impurity C interacts weakly with the vitamin D receptor (VDR) compared to calcitriol.
  • Toxicity: While calcitriol impurities are generally non-toxic at pharmacopeial limits, Impurity C’s PTAD moiety may confer reactivity, necessitating strict control (<0.1%) to avoid off-target effects .

Analytical Methodologies

  • EP vs. Proposed Methods : The EP method uses reversed-phase HPLC with UV detection, while advanced methods employ LC-MS/MS for higher sensitivity. A 2021 study demonstrated improved resolution for Impurity C using a C18 column with a gradient elution (0.1% formic acid/acetonitrile) compared to the EP method .
  • Forced Degradation: Light exposure generates trans-Calcitriol, while oxidation produces 1β-Calcitriol.

Comparison with Analog-Specific Impurities

Alfacalcidol Impurity C

Alfacalcidol (1α-hydroxyvitamin D₃) shares a similar backbone with calcitriol but lacks the 25-hydroxyl group. Its Impurity C is structurally distinct, featuring a hydroxylated side chain.

Calcipotriol EP Impurity A

Calcipotriol (a synthetic vitamin D₃ analog) contains a cyclopropyl side chain. Its Impurity A arises from incomplete cyclopropanation, differing fundamentally from Calcitriol Impurity C’s PTAD adduct. Both require tailored chromatographic methods for quantification .

Biological Activity

Calcitriol impurity C, also known as a mixture of diastereomers of calcitriol, is a notable impurity of the biologically active form of vitamin D3. Understanding its biological activity is essential for assessing its implications in various physiological and pathological processes. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with calcitriol impurity C.

  • Molecular Formula : C₃₅H₄₉N₃O₅
  • Molecular Weight : 591.78 g/mol
  • Description : Calcitriol impurity C is a byproduct in the synthesis of vitamin D3 and is recognized for its potential biological effects similar to those of calcitriol itself .

Biological Activity Overview

Calcitriol, the active form of vitamin D, plays a crucial role in various biological processes, including calcium homeostasis, bone metabolism, and immune function. Calcitriol impurity C exhibits several biological activities that merit attention:

  • Cell Proliferation Inhibition :
    • Studies indicate that calcitriol impurity C inhibits cell proliferation across various cancer cell lines, including breast, prostate, colon, skin, and brain carcinomas, as well as myeloid leukemia cells . This suggests potential anti-cancer properties analogous to those of calcitriol.
  • Mineralization Induction :
    • Research has demonstrated that calcitriol impurity C can induce mineralization in human periodontium cells (hPDCs). The compound significantly enhances the expression of mineralization-related genes and alkaline phosphatase (ALP) activity compared to other treatments like vitamin C .
  • Mechanisms of Action :
    • Calcitriol and its impurities exert their effects primarily through the activation of the Vitamin D Receptor (VDR). The binding of calcitriol to VDR initiates signaling pathways that regulate gene expression related to cell growth, differentiation, and apoptosis .

1. Cancer Cell Studies

A study published in Science.gov highlighted the anti-proliferative effects of calcitriol on various cancer cell types. The research demonstrated that calcitriol treatment led to G0/G1 cell cycle arrest and increased apoptosis in treated cells. The study emphasizes the importance of VDR expression for these effects to manifest .

2. Osteo-Inductive Potential

In a comparative analysis involving cultured hPDCs, calcitriol impurity C exhibited greater osteo-inductive potential than vitamin C at lower concentrations (10^-8 M). This finding was supported by assays measuring mRNA fold-changes for key biomarkers such as core-binding factor subunit alpha-1 (Cbfa1) and osteocalcin (OCN) .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Mineralization InductionEnhanced ALP activity and mineralization
VDR ActivationModulation of gene expression

Q & A

Basic Research Question

  • Infrared spectroscopy (IR) : Compare impurity C’s IR spectrum (e.g., carbonyl stretch at 1640 cm⁻¹) with reference standards to confirm functional groups .
  • Mass spectrometry (LC-MS) : Use high-resolution MS to verify molecular weight (e.g., m/z 416.6 for impurity C) and fragmentation patterns .
  • Nuclear magnetic resonance (NMR) : Assign proton and carbon signals (e.g., δ 6.22 ppm for olefinic protons) to confirm stereochemistry .

How should researchers document methodological limitations in impurity analysis studies?

Advanced Research Question

  • Explicit reporting : State limitations such as detection limits (e.g., 0.1% for HPLC), potential co-elution risks, and batch-to-batch column variability .
  • Error propagation : Quantify uncertainties in peak integration and dilution steps using Monte Carlo simulations .
  • Alternative approaches : Propose follow-up studies using hyphenated techniques (e.g., LC-MS/MS) or spiking experiments to address unresolved questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.